molecular formula C7H4ClN3O B1437718 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one CAS No. 746671-60-3

6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one

Cat. No. B1437718
CAS RN: 746671-60-3
M. Wt: 181.58 g/mol
InChI Key: UPUQNULGZXDJRJ-UHFFFAOYSA-N
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Description

“6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one” is a compound that belongs to the pyrido[2,3-d]pyrimidines class . Pyrido[2,3-d]pyrimidines are known for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves various methods . One method involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6 . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to pyrido[2,3-d]pyrimidin-5-one .


Molecular Structure Analysis

The molecular structure of “6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one” is C7H4ClN3O with a molecular weight of 181.57916 .


Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines are complex and can involve various steps . For instance, a Michael addition-type reaction has been proposed where the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone .

Mechanism of Action

The mechanism of action of pyrido[2,3-d]pyrimidines involves different cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Future Directions

Pyrido[2,3-d]pyrimidines are an emerging scaffold in medicinal chemistry and have been studied in the development of new therapies . This class of compounds has shown a therapeutic interest and has been approved for use as therapeutics . Future research will likely focus on designing new selective, effective, and safe anticancer agents .

properties

IUPAC Name

6-chloro-3H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-4-1-5-6(9-2-4)10-3-11-7(5)12/h1-3H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUQNULGZXDJRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=O)NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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